2-(Tert-butoxy)ethane-1-sulfonamide
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Description
2-(Tert-butoxy)ethane-1-sulfonamide is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been used in various research studies due to its unique properties and potential applications.
Scientific Research Applications
Aza-Payne Rearrangement
The aza-Payne rearrangement of N-activated 2-aziridinemethanols with potassium tert-butoxide and other bases yields corresponding epoxy sulfonamides in high yields. This process facilitates the synthesis of optically active functionalized 1,2-amino alcohols, demonstrating the utility of tert-butoxide in organic synthesis and its application in the preparation of epoxy sulfonamides (Ibuka, 1998).
Chemiluminescence in Sulfanyl-substituted Bicyclic Dioxetanes
Sulfanyl-substituted bicyclic dioxetanes, synthesized through singlet oxygenation and further oxidized to sulfinyl and sulfonyl derivatives, exhibit base-induced chemiluminescence. This highlights the potential of tert-butyl derivatives in developing chemiluminescent materials and studying their light-emitting properties (Watanabe et al., 2010).
Vicinal Sulfonamination of Alkynes
The tert-butyl hydroperoxide-initiated vicinal sulfonamination of alkynes demonstrates an efficient method to synthesize 3-sulfonylindoles. This method utilizes tert-butyl derivatives as sulfonating agents, showcasing their versatility in introducing sulfonyl groups into organic molecules (Chen et al., 2016).
Chemoselective Nitration of Aromatic Sulfonamides
The chemoselective nitration of aromatic sulfonamides using tert-butyl nitrite exemplifies the selective functionalization of sulfonamide compounds. This method maintains the integrity of the sulfonamide group while introducing nitro groups, indicating the controlled reactivity of tert-butyl derivatives in selective transformations (Kilpatrick et al., 2013).
Oxidation of Sulfides to Sulfoxides
The oxidation of sulfides to sulfoxides using tert-butylperoxy)iodanes showcases the utility of tert-butyl derivatives in oxidation reactions. This method provides a straightforward approach to converting sulfides to sulfoxides, highlighting the role of tert-butyl-based oxidizing agents in synthetic chemistry (Ochiai et al., 1997).
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3S/c1-6(2,3)10-4-5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOMQHYOYDYGLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxy)ethane-1-sulfonamide |
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